Home > Products > Screening Compounds P83474 > Cholecystokinin hexapeptide
Cholecystokinin hexapeptide - 21163-42-8

Cholecystokinin hexapeptide

Catalog Number: EVT-443841
CAS Number: 21163-42-8
Molecular Formula: C36H48N8O8S2
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholecystokinin hexapeptide is a biologically active fragment of the larger cholecystokinin peptide family, primarily known for its role in digestion and appetite regulation. This hexapeptide consists of six amino acids and is derived from the carboxy-terminal portion of cholecystokinin, which itself is a 33-amino acid peptide involved in stimulating gallbladder contraction and pancreatic enzyme secretion. The hexapeptide is particularly noted for its high affinity for cholecystokinin-A receptors, playing a crucial role in mediating satiety and digestive processes.

Source

Cholecystokinin hexapeptide is synthesized from the precursor cholecystokinin, which is produced in the I cells of the duodenum and jejunum in response to fatty acids and amino acids. The peptide can also be synthesized in vitro using various chemical methods, allowing for the exploration of its biological activities and potential therapeutic applications.

Classification

Cholecystokinin hexapeptide belongs to the class of gastrointestinal peptides. It is classified under neuropeptides due to its role in signaling within the nervous system, particularly influencing hunger and digestion.

Synthesis Analysis

Methods

The synthesis of cholecystokinin hexapeptide can be achieved through several methodologies:

  • Solid-Phase Peptide Synthesis: This method involves attaching the C-terminal amino acid to a solid support and sequentially adding protected amino acids. The protective groups are removed after each coupling step, allowing for the formation of peptide bonds.
  • Liquid-Phase Synthesis: This approach allows for more flexibility in reaction conditions but may require more purification steps due to lower yields compared to solid-phase methods.
  • Chemical Modifications: Techniques such as N-methylation or inversion of specific amino acids (e.g., Asp7) can enhance receptor selectivity and metabolic stability, as demonstrated in studies producing analogs with improved properties .

Technical Details

The synthesis often employs protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted reactions during coupling. The final product is typically purified using high-performance liquid chromatography to ensure high purity levels suitable for biological assays.

Molecular Structure Analysis

Structure

Cholecystokinin hexapeptide has a specific sequence that contributes to its biological activity. The typical sequence includes:

  • Aspartic acid
  • Tyrosine
  • Methionine
  • Glycine
  • Tryptophan
  • Phenylalanine

The molecular formula can be represented as C₃₃H₄₉N₇O₁₈S, indicating the presence of sulfur in some derivatives.

Data

The molecular weight of cholecystokinin hexapeptide is approximately 785.0 g/mol. Its three-dimensional structure is critical for binding to cholecystokinin receptors, influencing its activity .

Chemical Reactions Analysis

Reactions

Cholecystokinin hexapeptide participates in various biochemical reactions, primarily involving receptor binding and subsequent signaling pathways. Upon binding to its receptor, it triggers intracellular signaling cascades that lead to digestive enzyme secretion and modulation of appetite.

Technical Details

Chemical modifications can alter its reactivity and affinity for receptors. For example, replacing certain amino acids or modifying side chains can enhance selectivity for cholecystokinin-A receptors over cholecystokinin-B receptors, which has implications for therapeutic applications targeting obesity and metabolic disorders .

Mechanism of Action

Process

Cholecystokinin hexapeptide acts primarily through the activation of cholecystokinin-A receptors located in the gastrointestinal tract and central nervous system. This activation leads to:

  1. Stimulation of Gallbladder Contraction: Promotes bile release into the intestine.
  2. Pancreatic Enzyme Secretion: Enhances digestion by increasing enzyme availability.
  3. Appetite Regulation: Signals satiety to reduce food intake.

Data

Studies indicate that modifications to the peptide structure can significantly impact its potency and selectivity, with some analogs demonstrating up to 6600-fold selectivity for cholecystokinin-A receptors .

Physical and Chemical Properties Analysis

Physical Properties

Cholecystokinin hexapeptide is typically a white to off-white powder when synthesized. It is soluble in water but may have variable solubility in organic solvents depending on modifications made during synthesis.

Chemical Properties

The compound is stable under physiological conditions but may undergo degradation when exposed to extreme pH levels or high temperatures. It exhibits characteristic absorbance properties that can be utilized in analytical techniques like UV-visible spectroscopy.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of synthesized cholecystokinin hexapeptides .

Applications

Cholecystokinin hexapeptide has several scientific uses:

  • Research on Appetite Regulation: It serves as a model compound for studying the mechanisms behind satiety and feeding behavior.
  • Therapeutic Development: Modified versions are being explored as potential treatments for obesity by enhancing satiety signals without adverse effects on digestion.
  • Diagnostic Tools: Its interactions with specific receptors are being investigated for developing diagnostic assays related to gastrointestinal health.
Historical Development and Discovery of Cholecystokinin Hexapeptide

Early Investigations into Cholecystokinin (CCK) and Its Proteolytic Fragments

The scientific journey toward understanding cholecystokinin hexapeptide (CCK-6) originates with the discovery of cholecystokinin (CCK) itself. In 1928, physiologists Ivy and Oldberg identified a substance in intestinal extracts that stimulated gallbladder contraction, naming it "cholecystokinin" (from Greek: chole = bile, kystis = bladder, kinin = to move) [1] [6]. This landmark discovery established CCK as a key gastrointestinal hormone regulating digestive functions. For several decades, CCK was conceptualized as a singular hormonal entity, but by the mid-20th century, research revealed its molecular complexity. Pioneering work by Jorpes and Mutt in 1968 led to the purification and sequencing of porcine CCK, identifying a 33-amino acid peptide (CCK-33) as the major intestinal form [1] [3]. Crucially, their structural analysis revealed that biological activity resided in the C-terminal region, a finding consistent with the homologous hormone gastrin [3] [6].

Further research demonstrated that CCK-33 is not the sole bioactive form but rather a precursor derived from a larger prohormone (proCCK). ProCCK, a 115-amino acid polypeptide, undergoes tissue-specific proteolytic processing by enzymes like prohormone convertases (PC1/3 in gut endocrine I-cells, PC2 in neurons) [6] [7]. This processing generates a spectrum of naturally occurring CCK peptides with varying lengths but sharing the identical C-terminal sequence essential for receptor binding. These peptides include CCK-58, CCK-39, CCK-33, CCK-22, CCK-12, CCK-8, CCK-5, and ultimately, the hexapeptide (CCK-6) [1] [6] [7]. The discovery of this cascade established that CCK functions not as a single hormone but as a family of peptides with a common bioactive core. Early functional studies on crude or partially purified extracts containing these fragments hinted that smaller C-terminal peptides might retain significant biological activity, particularly in the nervous system, paving the way for the specific investigation of CCK-6 [7] [8].

Table 1: Major Proteolytic Fragments of Procholecystokinin (proCCK)

Fragment NameAmino Acid Sequence LengthPrimary Site of ExpressionKey Characteristics
CCK-5858 amino acidsIntestinal endocrine I-cellsLargest major circulating form; C-terminal fragment of proCCK
CCK-3333 amino acidsIntestinal endocrine I-cellsFirst identified and sequenced form
CCK-88 amino acids (DY(SO₃H)MGWMDF-NH₂)Neurons (predominant form), some endocrine cellsMajor neuropeptide form; retains full biological activity
CCK-55 amino acids (Y(SO₃H)MGWM-NH₂?)NeuronsNeurotransmitter/neuromodulator; common neuronal form
CCK-6 (Hexapeptide)6 amino acids (Y(SO₃H)MGWM-NH₂?)Derived from larger forms (CCK-8, CCK-5)Stable fragment; retains significant receptor affinity; subject of focused study

Identification and Isolation of the Hexapeptide Fragment (CCK-6)

The specific identification and isolation of the cholecystokinin hexapeptide fragment emerged from advancements in peptide separation technology and antibody specificity. While the presence of smaller C-terminal CCK fragments in tissue extracts, particularly the brain, was suspected based on bioactivity profiles, their precise characterization was challenging. The development and application of high-performance liquid chromatography (HPLC) in the 1970s and 1980s provided the critical resolution needed to separate complex mixtures of closely related peptides [6] [7]. Researchers applied HPLC to fractionate extracts from brain tissue and intestinal mucosa, followed by radioimmunoassay (RIA) using antibodies with defined specificity.

A pivotal breakthrough was the generation of sequence-specific antibodies. Early CCK RIAs often suffered from cross-reactivity with gastrin due to their shared C-terminal pentapeptide amide sequence (Trp-Met-Asp-Phe-NH₂). The development of antibodies directed against epitopes within the N-terminal extension of CCK-8 (specifically recognizing the sequence DY(SO₃H)MGWMDF-NH₂) allowed for more precise detection of CCK fragments longer than the tetrapeptide [7]. However, identifying the hexapeptide required antibodies or detection methods capable of distinguishing it from CCK-8, CCK-7, and CCK-5. This was achieved using antibodies raised against the mid-region of CCK-8 or through combined HPLC and mass spectrometry techniques emerging later [7].

Isolation efforts revealed that CCK-6, corresponding to the sequence Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ (or potentially a variant like Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-NH₂, depending on the cleavage site from CCK-8), is present in biological tissues, particularly in the central nervous system, albeit often at lower concentrations than CCK-8 or CCK-5 [7] [8]. Its presence was confirmed as a natural degradation product of larger CCK forms, notably CCK-8, through the action of aminopeptidases removing the N-terminal aspartate (yielding a heptapeptide) and subsequently dipeptidyl peptidases or other exopeptidases. The relative stability of the amidated C-terminus and the sulfated tyrosine in position 7 (counting from Phe-NH₂ as position 1) contributed to the detection of CCK-6 in these extracts [7].

Table 2: Key Structural Motif in CCK Fragments Defining Bioactivity

Structural ElementLocation in FragmentFunctional SignificanceEvolutionary Conservation
C-Terminal Phenylalanine Amide (-Phe-NH₂)Absolute C-terminusEssential for high-affinity binding to both CCK receptorsExtremely high (600+ million years)
O-Sulfated Tyrosine (Tyr(SO₃H))Position 7 from C-terminusCritical for high-affinity binding to CCK₁ receptor (CCK₁R); less critical for CCK₂RHigh (present in CCK/gastrin family peptides across vertebrates and invertebrates)
Aspartate Residue (Asp)Position 6 from C-terminusContributes to receptor binding pocket formationHigh
Tryptophan (Trp)Position 4 from C-terminusKey hydrophobic interaction with receptorsHigh
Methionine (Met)Positions 3 and 5 from C-terminusContribute to conformational stability and receptor interactionHigh (Met⁵ sometimes substituted)
Glycine (Gly)Position 2 from C-terminus (in CCK-6/CCK-8)Provides conformational flexibilityHigh

Key Milestones in Structural and Functional Characterization

The structural elucidation of CCK-6 built upon the foundational work defining the bioactive core of CCK. Once isolated, the primary structure of the naturally occurring hexapeptide was confirmed primarily through amino acid composition analysis, Edman degradation sequencing (where applicable, depending on N-terminus), and later, mass spectrometry [6] [7]. These techniques verified the peptide backbone sequence and identified the critical post-translational modifications: the sulfation of the tyrosine residue (typically at position 7 relative to the C-terminus in the hexapeptide fragment derived from CCK-8) and the C-terminal amidation of phenylalanine [1] [6] [7]. Synthetic chemistry played a vital role, allowing researchers to produce pure sulfated (CCK-6S) and non-sulfated (CCK-6NS) variants for comparative studies [7].

A major milestone was the determination of the solution structure of CCK fragments, including CCK-7 and CCK-8, using techniques like nuclear magnetic resonance (NMR) spectroscopy. While specific high-resolution structures of CCK-6 are less frequently reported in isolation, NMR studies on related fragments revealed that the C-terminal hexa/heptapeptide sequence adopts a pseudo-cyclic conformation stabilized by interactions between the N-terminal aspartate (or tyrosine in CCK-6 derived from CCK-8 after cleavage) and the C-terminal phenylalanine amide, along with the spatial proximity of the sulfated tyrosine side chain to the tryptophan indole ring [1] [7]. This conformation was shown to be crucial for optimal interaction with the CCK receptors. X-ray crystallography studies of receptor-ligand complexes later provided atomic-level detail, confirming how the sulfated tyrosine docks into a specific pocket in the CCK₁ receptor, explaining the strict requirement of sulfation for high-affinity binding to this subtype [7].

Functional characterization focused on receptor binding affinity and biological activity assays. Radioligand binding studies using cell membranes expressing cloned CCK₁ receptors (CCK₁R, formerly CCK-A) or CCK₂ receptors (CCK₂R, formerly CCK-B/gastrin receptor) were paramount. These studies demonstrated that CCK-6S retains significant, albeit reduced, affinity for both receptors compared to CCK-8S [7]. Crucially, CCK-6S showed measurable selectivity for the CCK₂ receptor over the CCK₁ receptor, mirroring the trend seen with CCK-4 but with higher overall affinity than the tetrapeptide. The non-sulfated form (CCK-6NS) exhibited drastically reduced affinity for CCK₁R but retained moderate affinity for CCK₂R, similar to gastrin peptides [7] [8].

Table 3: Comparative Receptor Affinity of CCK Fragments

PeptideReceptor Affinity (CCK₁R)Receptor Affinity (CCK₂R)Relative Potency (CCK-8S = 100%)
CCK-8S (DY(SO₃H)MGWMDF-NH₂)Very High (Kd ~ 0.1-1 nM)Very High (Kd ~ 0.1-1 nM)100% (Reference)
CCK-7S (Y(SO₃H)MGWMDF-NH₂)HighHigh~50-80% (CCK₁R); ~60-90% (CCK₂R)
CCK-6S (Y(SO₃H)MGWM-NH₂? / GWMDF-NH₂?)ModerateModerate/High~10-30% (CCK₁R); ~30-60% (CCK₂R)
CCK-5S (Y(SO₃H)MGWM-NH₂?)LowModerate<5% (CCK₁R); ~10-30% (CCK₂R)
CCK-4 (WMDF-NH₂)Very LowLow/Moderate<1% (CCK₁R); ~1-10% (CCK₂R)
CCK-6NSVery LowLow/ModerateSimilar to CCK-6S at CCK₂R; negligible at CCK₁R
Gastrin-17SVery LowHighNegligible (CCK₁R); ~80-100% (CCK₂R)

Functional assays corroborated the binding data. In vitro systems measuring pancreatic acinar cell amylase secretion (primarily CCK₁R-mediated) showed that CCK-6S was significantly less potent than CCK-8S, requiring higher concentrations to elicit half-maximal responses (EC₅₀) [1] [7]. Similarly, in vivo studies on gallbladder contraction confirmed this reduced potency compared to the octapeptide. However, investigations in neuronal systems revealed a more nuanced picture. Electrophysiological studies demonstrated that CCK-6S could modulate neuronal firing in brain regions like the hippocampus and amygdala, areas rich in CCK₂ receptors [7] [8]. Behavioral studies, particularly those investigating anxiety-like responses or the modulation of dopamine systems, indicated that centrally administered CCK-6S could produce effects qualitatively similar to CCK-8S, albeit often requiring slightly higher doses, consistent with its receptor binding profile showing retained, significant affinity for brain-predominant CCK₂ receptors [7] [8]. These findings established CCK-6 as a naturally occurring, stable fragment possessing intrinsic biological activity, particularly relevant in the neuropeptide context of CCK signaling. Its characterization provided fundamental insights into the structure-activity relationships governing the interaction of CCK fragments with their cognate receptors.

Properties

CAS Number

21163-42-8

Product Name

Cholecystokinin hexapeptide

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C36H48N8O8S2

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C36H48N8O8S2/c1-53-14-12-24(37)33(49)40-20-30(45)41-28(17-22-19-39-25-11-7-6-10-23(22)25)35(51)42-26(13-15-54-2)34(50)44-29(18-31(46)47)36(52)43-27(32(38)48)16-21-8-4-3-5-9-21/h3-11,19,24,26-29,39H,12-18,20,37H2,1-2H3,(H2,38,48)(H,40,49)(H,41,45)(H,42,51)(H,43,52)(H,44,50)(H,46,47)/t24-,26-,27-,28-,29-/m0/s1

InChI Key

RZMLEWIGPJPYLQ-CISYKLKFSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Synonyms

CCK-6
cholecystokinin hexapeptide
cholecystokinin hexapeptide sulfate (1:1)
Met-Gly-Trp-Met-Asp-Phe-NH2
methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.